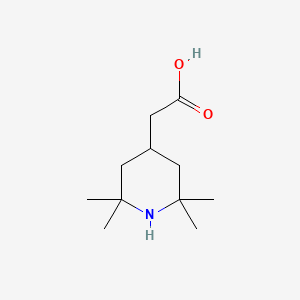

(2,2,6,6-Tetramethylpiperidin-4-yl)acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2,2,6,6-tetramethylpiperidin-4-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2/c1-10(2)6-8(5-9(13)14)7-11(3,4)12-10/h8,12H,5-7H2,1-4H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYRZDTBPIGOXCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1)(C)C)CC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40397704 | |

| Record name | (2,2,6,6-Tetramethylpiperidin-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40397704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34635-77-3 | |

| Record name | (2,2,6,6-Tetramethylpiperidin-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40397704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(2,2,6,6-Tetramethylpiperidin-4-yl)acetic acid chemical properties

An In-depth Technical Guide to (2,2,6,6-Tetramethylpiperidin-4-yl)acetic acid: Properties, Synthesis, and Applications

Introduction

This compound is a bifunctional organic molecule that serves as a highly valuable building block in medicinal chemistry and materials science.[1][] Its structure uniquely combines a sterically hindered piperidine ring with a carboxylic acid moiety. The piperidine core is a prevalent scaffold in numerous FDA-approved pharmaceuticals, valued for conferring favorable pharmacokinetic properties.[3] The four methyl groups at the 2 and 6 positions create significant steric hindrance around the nitrogen atom, defining its chemical behavior as a non-nucleophilic base and making it a precursor to stable nitroxide radicals like TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl).[4][5] This guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of this compound, with a focus on its utility for researchers in drug development and chemical synthesis.

Core Chemical and Physical Properties

The fundamental properties of a molecule dictate its handling, reactivity, and suitability for various applications. This compound is typically available as its hydrochloride salt to improve stability and solubility.[6][7]

Structural and Physicochemical Data

The molecule's identity is defined by its structure and associated physical constants.

Caption: Chemical Structure of this compound.

Table 1: Physicochemical Properties and Identifiers

| Property | Value | Source(s) |

| CAS Number | 34635-77-3 (Free base) | [8][9] |

| 52598-90-0 (HCl salt) | [7] | |

| Molecular Formula | C₁₁H₂₁NO₂ | [8] |

| Molecular Weight | 199.29 g/mol (Free base) | |

| 235.75 g/mol (HCl salt) | [6] | |

| Appearance | Solid | [6] |

| IUPAC Name | This compound | [8] |

| InChI Key | KJYVYQNKXSZKFC-UHFFFAOYSA-N (HCl salt) | [6] |

| Solubility | Soluble in Methanol, Water (as HCl salt) | [10] |

Spectroscopic Profile

Spectroscopic analysis is essential for structural verification and purity assessment.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons, the four equivalent methyl groups appearing as a sharp singlet, and the protons of the acetic acid moiety. The N-H proton signal may be broad. In related structures, the gem-dimethyl groups appear around 1.1-1.2 ppm, while the ring CH and CH₂ protons resonate between 1.7-2.0 ppm.[11] The CH₂ group of the acetic acid moiety would likely appear as a doublet around 2.3 ppm.

-

¹³C NMR Spectroscopy : The carbon spectrum would show distinct signals for the quaternary carbons bearing the methyl groups, the methyl carbons themselves, the carbons of the piperidine ring, and the carbonyl and methylene carbons of the acetic acid group.

-

Mass Spectrometry : In its hydrochloride salt form, electrospray ionization (ESI) mass spectrometry would show a prominent molecular ion peak [M+H]⁺ at m/z 199.29 corresponding to the free base.

-

Infrared (IR) Spectroscopy : Key vibrational bands would include a broad O-H stretch from the carboxylic acid (around 3000 cm⁻¹), a strong C=O stretch (around 1700-1730 cm⁻¹), and an N-H stretch from the secondary amine (around 3300-3500 cm⁻¹).

Synthesis and Reactivity

The synthetic accessibility and predictable reactivity of this molecule are central to its utility.

General Synthesis Pathway

A common synthetic route starts from the commercially available 2,2,6,6-tetramethyl-4-piperidone. The synthesis involves extending the carbon chain at the 4-position, a strategy adaptable from standard organic transformations.

Caption: Plausible synthetic workflow for the target compound.

This pathway leverages well-established reactions. The initial olefination reaction creates a carbon-carbon double bond, which is then reduced along with any potential reduction of the piperidine ring if it were in a nitroxide state. The final hydrolysis step yields the desired carboxylic acid.

Core Reactivity

The molecule's reactivity is governed by its two primary functional groups: the hindered secondary amine and the carboxylic acid.

-

Hindered Amine Reactivity : The steric bulk from the four methyl groups adjacent to the piperidine nitrogen significantly diminishes its nucleophilicity while retaining its basicity (pKa ~10.75 for the parent amine).[5] This makes it an excellent non-nucleophilic base in organic reactions. The most significant reaction of this amine is its oxidation to a stable nitroxide radical, TEMPO.

-

Carboxylic Acid Reactivity : The acetic acid moiety undergoes typical carboxylic acid reactions. It can be readily converted to esters, amides, or acid chlorides, providing a versatile handle for covalently linking the tetramethylpiperidine scaffold to other molecules.

-

Oxidation to 4-Carboxy-TEMPO : The secondary amine can be oxidized using reagents like hydrogen peroxide with a sodium tungstate catalyst to form 4-Carboxy-2,2,6,6-tetramethylpiperidine-1-oxyl (4-Carboxy-TEMPO).[12][13] The resulting product is a stable free radical, a key property exploited in many applications.[14]

Caption: Oxidation of the piperidine nitrogen to a stable nitroxide radical.

Key Applications in Scientific Research

The unique structural features of this compound and its derivatives make them indispensable in several fields.

-

Medicinal Chemistry Building Block : The piperidine motif is a cornerstone in drug design.[3] This compound provides a robust scaffold for synthesizing novel therapeutic agents, with the carboxylic acid group serving as an attachment point for various pharmacophores to explore structure-activity relationships (SAR).[1][15]

-

Spin Labeling for EPR Spectroscopy : The oxidized form, 4-Carboxy-TEMPO, is a widely used spin label.[16] The carboxylic acid allows it to be covalently attached to biomolecules like proteins or peptides.[17] Electron Paramagnetic Resonance (EPR) spectroscopy can then be used to study the local environment, dynamics, and conformational changes of the labeled biomolecule.[18][19]

-

Antioxidant and Radical Scavenging Studies : Nitroxides like 4-Carboxy-TEMPO are known to react with reactive oxygen species (ROS), making them useful probes for studying oxidative stress in biological systems.[18][20][21]

-

Heterogeneous Catalysis : When immobilized on a solid support (e.g., silica), 4-Carboxy-TEMPO can be used as a recyclable, heterogeneous catalyst for the selective oxidation of alcohols.[13]

Experimental Protocol: Synthesis of 4-Carboxy-TEMPO

This protocol describes the oxidation of the parent amine to its corresponding stable nitroxide radical, a common and critical transformation. This method is adapted from established procedures for TEMPO derivative synthesis.[12]

Objective: To synthesize 4-Carboxy-2,2,6,6-tetramethylpiperidine-1-oxyl (4-Carboxy-TEMPO) from this compound.

Materials:

-

This compound hydrochloride

-

Sodium tungstate dihydrate (Na₂WO₄·2H₂O)

-

Hydrogen peroxide (30% w/w aqueous solution)

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate

-

Deionized water

-

Hydrochloric acid (1 M)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolution: In a round-bottom flask, dissolve this compound hydrochloride (1.0 eq) in deionized water. Neutralize the solution by slowly adding sodium bicarbonate until effervescence ceases and the pH is approximately 7-8.

-

Catalyst Addition: Add sodium tungstate dihydrate (0.05 eq) to the solution and stir until it dissolves.

-

Oxidation: Cool the flask in an ice bath to 0-5 °C. Slowly add hydrogen peroxide (30%, 1.5 eq) dropwise via an addition funnel, ensuring the internal temperature does not exceed 10 °C.

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.

-

Workup: Once the reaction is complete, cool the mixture in an ice bath and carefully acidify to pH 3-4 with 1 M HCl.

-

Extraction: Transfer the aqueous solution to a separatory funnel and extract the product with ethyl acetate (3 x volume of aqueous layer).

-

Washing and Drying: Combine the organic extracts and wash sequentially with deionized water and brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting solid is 4-Carboxy-TEMPO, which can be further purified by recrystallization if necessary.

Safety and Handling

The hydrochloride salt of this compound is classified as a warning-level hazard (GHS07), indicating it can be harmful if swallowed.[6] Its oxidized form, 4-Carboxy-TEMPO, is an irritant to the skin, eyes, and respiratory system.[13] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

References

-

2-(2,2,6,6-TETRAMETHYLPIPERIDIN-4-YL)ACETIC ACID. (n.d.). 2a biotech. Retrieved January 17, 2026, from [Link]

- Synthesis of N-(2,2,6,6-tetramethyl-4-piperidinyl)tetrachlorophthalamic acid. (n.d.). Google Patents.

-

Synthesis of Nitronyl Nitroxide Radical-Modified Multi-Walled Carbon Nanotubes and Oxidative Desulfurization in Fuel. (2024). MDPI. Retrieved January 17, 2026, from [Link]

-

Photochemical generation of the 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) radical from caged nitroxides by near-infrared two-photon irradiation and its cytocidal effect on lung cancer cells. (2019). PMC - NIH. Retrieved January 17, 2026, from [Link]

- Shapiro, A. B., Skripnichenko, L. N., Pavlikov, V. V., & Rozantsev, E. G. (1979). SYNTHESIS OF NITROXYL RADICALS BASED ON 4-ETHYNYL-4-HYDROXY-2,2,6,6-TETRAMETHYLPIPERIDINE.

-

Syntheses and Reactions of Pyrroline, Piperidine Nitroxide Phosphonates. (n.d.). PMC - NIH. Retrieved January 17, 2026, from [Link]

-

Molecular structure of stabilized NO radicals, 4-carboxy-TEMPO (Rx=H)... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

- Wong, T. L., & Schwenk, R. (1974). New Synthesis of Nitroxyl Radicals of the Piperidine and Tetrahydropyridine Series. Canadian Journal of Chemistry, 52(19), 3381-3383.

-

4-Piperidinecarboxylic acid, 2,2,6,6-tetramethyl-, ethyl ester. (n.d.). US EPA. Retrieved January 17, 2026, from [Link]

-

Tempo carboxylic acid. (n.d.). PubChem - NIH. Retrieved January 17, 2026, from [Link]

-

Photoredox-Catalyzed Defluorinative Carbamoylation of α-Trifluoromethylalkenes. (2026). American Chemical Society. Retrieved January 17, 2026, from [Link]

-

2,2,6,6-Tetramethylpiperidine. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]

-

Computational and NMR Spectroscopic Evidence for Stereochemistry-Dependent Conformations of 2,2,6,6-Tetramethylpiperidinyl-Masked 1,2-Diols. (2015). ACS Publications. Retrieved January 17, 2026, from [Link]

-

The Crucial Role of 2,2,6,6-Tetramethylpiperidin-4-ol in Modern Materials. (n.d.). LinkedIn. Retrieved January 17, 2026, from [Link]

-

Synthesis of 2,2,6,6-Tetramethylpiperidine Derivatives. (2025). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Acetic acid. (n.d.). CAS Common Chemistry. Retrieved January 17, 2026, from [Link]

-

(2,2,6,6-tetramethylpiperidin-4-yl) hexadecanoate. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

-

1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000042). (n.d.). Human Metabolome Database. Retrieved January 17, 2026, from [Link]

-

Synthesis of 1,2,2,6,6-Pentamethylpiperidin-4-yl 4-(2-Oxo-1-azepinyl). (n.d.). PrepChem.com. Retrieved January 17, 2026, from [Link]

-

Photoredox-Catalyzed Defluorinative Carbamoylation of α-Trifluoromethylalkenes. (2026). ACS Publications. Retrieved January 17, 2026, from [Link]

- Preparation method of 2,2,6,6-tetramethyl-4-piperidinol. (n.d.). Google Patents.

-

Bis(2,2,6,6-tetramethyl-4-piperidyl) succinate. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

-

Development of an LC-MS method for ultra trace-level determination of 2,2,6,6-tetramethylpiperidine-1-oxl (TEMPO), a potential genotoxic impurity within active pharmaceutical ingredients. (2015). PubMed. Retrieved January 17, 2026, from [Link]

-

2,2,6,6-TETRAMETHYLPIPERIDINE-4-CARBOXYLIC ACID, HYDROCHLORIDE SALT. (2024). ChemBK. Retrieved January 17, 2026, from [Link]

-

(2,2,6,6-Tetramethylpiperidin-4-yl) octadecanoate. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

-

Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Acetic acid. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]

-

Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. (n.d.). OUCI. Retrieved January 17, 2026, from [Link]

-

Synthesis of 2,2,6,6-tetramethyl-4-(4-vinylbenzyloxy)piperidine-1-oxyl. (n.d.). The Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 3. lifechemicals.com [lifechemicals.com]

- 4. 2,2,6,6-Tetramethylpiperidine - Wikipedia [en.wikipedia.org]

- 5. 2,2,6,6-Tetramethylpiperidine: properties, synthesis and applications in organic synthesis_Chemicalbook [chemicalbook.com]

- 6. This compound hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. (2,2,6,6-tetramethyl-4-piperidinyl)acetic acid hydrochloride | 52598-90-0 [sigmaaldrich.com]

- 8. 2abiotech.net [2abiotech.net]

- 9. (2,2,6,6-TETRAMETHYL-PIPERIDIN-4-YL)-ACETIC ACID CAS#: 34635-77-3 [m.chemicalbook.com]

- 10. chembk.com [chembk.com]

- 11. rsc.org [rsc.org]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. 4-羧基-TEMPO 自由基 97% | Sigma-Aldrich [sigmaaldrich.com]

- 14. Tempo carboxylic acid | C10H18NO3 | CID 3080786 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. nbinno.com [nbinno.com]

- 16. chemimpex.com [chemimpex.com]

- 17. medchemexpress.com [medchemexpress.com]

- 18. caymanchem.com [caymanchem.com]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Synthesis of (2,2,6,6-Tetramethylpiperidin-4-yl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Sterically Hindered Building Block

(2,2,6,6-Tetramethylpiperidin-4-yl)acetic acid and its derivatives are crucial building blocks in medicinal chemistry and materials science. The sterically hindered piperidine core, often referred to as a "hindered amine light stabilizer" (HALS) scaffold, imparts unique properties such as resistance to oxidation and thermal degradation. In drug development, this moiety is incorporated into novel therapeutic agents to enhance their stability and pharmacokinetic profiles. This guide provides a comprehensive overview of the primary synthetic pathway to this compound, offering in-depth technical details and field-proven insights for its practical implementation.

A Multi-Stage Synthetic Approach: From Simple Precursors to a Complex Scaffold

The most industrially viable and commonly employed synthesis of this compound is a multi-step process commencing with readily available and inexpensive starting materials. The overall pathway can be dissected into three key stages:

-

Formation of the Piperidone Core: Synthesis of 2,2,6,6-tetramethyl-4-piperidone, also known as triacetonamine (TAA).

-

Carbon Chain Elongation: Introduction of a two-carbon nitrile-containing side chain at the 4-position of the piperidone ring via a Wittig-Horner reaction.

-

Final Functional Group Transformation: Reduction of the exocyclic double bond and subsequent hydrolysis of the nitrile to the desired carboxylic acid.

This guide will now delve into the intricate details of each stage, providing both the theoretical underpinnings and practical experimental protocols.

Stage 1: Synthesis of the Keystone Intermediate: 2,2,6,6-Tetramethyl-4-piperidone (Triacetonamine)

The synthesis of triacetonamine from acetone and ammonia is a classic condensation reaction that forms the heterocyclic core of the target molecule.[1][2][3][4][5][6] This process is typically performed under pressure and at elevated temperatures in the presence of a catalyst.

Reaction Mechanism and Causality of Experimental Choices

The formation of triacetonamine is a complex cascade of reactions involving aldol condensations, Michael additions, and cyclization. The choice of catalyst is critical to favor the formation of the desired six-membered ring over other potential side products. Acidic catalysts are commonly employed to facilitate the various condensation steps.[1] The reaction is often carried out in an autoclave to manage the vapor pressure of acetone and ammonia at the required reaction temperatures.

Experimental Protocol: Batch Synthesis of Triacetonamine

The following protocol is a representative example of a batch process for the synthesis of triacetonamine.[1]

Materials:

-

Acetone

-

Ammonia (gaseous or aqueous solution)

-

Ammonium chloride or other suitable acid catalyst

-

Calcium chloride (optional, as a dehydrating agent)

Procedure:

-

Charge a high-pressure autoclave with acetone and the chosen catalyst (e.g., ammonium chloride).

-

If using gaseous ammonia, it is introduced into the sealed reactor. The molar ratio of acetone to ammonia is a critical parameter and typically ranges from 4:1 to 20:1.[1]

-

The autoclave is heated to a temperature between 60°C and 120°C.[1]

-

The reaction is maintained at this temperature for several hours (typically 4-8 hours) under constant stirring. The pressure in the reactor will be in the range of 1 to 50 atmospheres.[1]

-

After the reaction is complete, the autoclave is cooled, and the excess pressure is carefully vented.

-

The crude reaction mixture is then subjected to a work-up procedure, which may involve neutralization, filtration, and distillation to isolate the triacetonamine. The product is often isolated as a hydrate.

| Parameter | Typical Range | Reference |

| Acetone:Ammonia Molar Ratio | 4:1 to 20:1 | [1] |

| Temperature | 60°C - 120°C | [1] |

| Pressure | 1 - 50 atm | [1] |

| Reaction Time | 4 - 8 hours | [1] |

| Catalyst | Acid catalysts (e.g., NH₄Cl) | [1] |

| Yield | 70-80% (with respect to converted acetone) | [1] |

Stage 2: Carbon Chain Elongation via the Wittig-Horner Reaction

With the triacetonamine core in hand, the next crucial step is the introduction of the two-carbon side chain. The Wittig-Horner reaction is an efficient and widely used method for this transformation, employing a phosphonate ylide to convert the ketone into an α,β-unsaturated nitrile.[7][8][9][10]

Mechanism and Reagent Selection

The Wittig-Horner reaction involves the nucleophilic attack of a phosphonate carbanion on the carbonyl carbon of triacetonamine. The resulting intermediate then collapses to form an alkene and a water-soluble phosphate byproduct, which simplifies purification. Diethyl cyanomethylphosphonate is the reagent of choice for this step as it directly introduces the required cyanomethylidene group.[8] The use of a strong base, such as sodium hydride or potassium tert-butoxide, is necessary to deprotonate the phosphonate and generate the reactive ylide.

Caption: Mechanism of the Wittig-Horner Reaction.

Experimental Protocol: Synthesis of (2,2,6,6-Tetramethylpiperidin-4-ylidene)acetonitrile

Materials:

-

2,2,6,6-Tetramethyl-4-piperidone (Triacetonamine)

-

Diethyl cyanomethylphosphonate

-

Strong base (e.g., Sodium Hydride or Potassium tert-butoxide)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend the strong base in the anhydrous solvent.

-

To this suspension, add diethyl cyanomethylphosphonate dropwise at a controlled temperature (typically 0°C to room temperature).

-

Stir the mixture until the deprotonation is complete, indicated by the cessation of gas evolution if using sodium hydride.

-

Add a solution of triacetonamine in the anhydrous solvent to the ylide solution dropwise.

-

Allow the reaction to proceed at room temperature or with gentle heating until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the careful addition of water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization.

| Parameter | Typical Condition | Reference |

| Reagent | Diethyl cyanomethylphosphonate | [8] |

| Base | Sodium Hydride, Potassium tert-butoxide | [7][10] |

| Solvent | Anhydrous THF, DMF | [7] |

| Temperature | 0°C to reflux | [7] |

| Reaction Time | 2 - 24 hours | [7] |

Stage 3: Reduction and Hydrolysis to this compound

The final stage of the synthesis involves two key transformations: the reduction of the carbon-carbon double bond and the hydrolysis of the nitrile group to a carboxylic acid.

Catalytic Hydrogenation of the Alkene

Catalytic hydrogenation is the most common method for the reduction of the exocyclic double bond in (2,2,6,6-tetramethylpiperidin-4-ylidene)acetonitrile.[11][12] This method offers high selectivity and yields.

Catalyst and Conditions:

-

Catalysts: Palladium on carbon (Pd/C) and platinum oxide (PtO₂) are highly effective catalysts for this transformation.

-

Solvent: Alcohols such as ethanol or methanol are typically used as solvents.

-

Hydrogen Pressure: The reaction is carried out under a hydrogen atmosphere, with pressures ranging from atmospheric to several bars.

-

Temperature: The hydrogenation is generally performed at room temperature.

The product of this step is (2,2,6,6-tetramethylpiperidin-4-yl)acetonitrile.

Hydrolysis of the Nitrile

The final step is the hydrolysis of the nitrile group to the carboxylic acid. This can be achieved under either acidic or basic conditions.[13]

-

Acidic Hydrolysis: Heating the nitrile in the presence of a strong acid, such as concentrated hydrochloric acid or sulfuric acid, will yield the carboxylic acid hydrochloride salt.[14]

-

Basic Hydrolysis: Refluxing the nitrile with a strong base like sodium hydroxide or potassium hydroxide, followed by acidification, will also afford the desired carboxylic acid.

Experimental Protocol: Two-Step Conversion to the Final Product

Part A: Catalytic Hydrogenation

-

Dissolve (2,2,6,6-tetramethylpiperidin-4-ylidene)acetonitrile in a suitable solvent (e.g., ethanol) in a hydrogenation vessel.

-

Add a catalytic amount of Pd/C (typically 5-10 mol%).

-

Purge the vessel with hydrogen gas and then maintain a positive pressure of hydrogen.

-

Stir the reaction mixture vigorously at room temperature until the uptake of hydrogen ceases.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain crude (2,2,6,6-tetramethylpiperidin-4-yl)acetonitrile.

Part B: Nitrile Hydrolysis (Acidic Conditions)

-

To the crude (2,2,6,6-tetramethylpiperidin-4-yl)acetonitrile, add concentrated hydrochloric acid.

-

Heat the mixture to reflux for several hours until the hydrolysis is complete (monitored by TLC or LC-MS).

-

Cool the reaction mixture, which may cause the product to precipitate as the hydrochloride salt.

-

Collect the solid by filtration, wash with a small amount of cold water or another suitable solvent, and dry under vacuum to yield this compound hydrochloride.[14]

Caption: Overall Synthesis Pathway.

Conclusion and Future Perspectives

The synthesis of this compound is a well-established process that relies on fundamental organic reactions. The three-stage pathway described in this guide, starting from acetone and ammonia, offers a robust and scalable route to this valuable building block. For researchers and drug development professionals, a thorough understanding of the underlying mechanisms and experimental nuances of each step is paramount for successful and efficient synthesis. Future research in this area may focus on the development of more sustainable and atom-economical catalytic systems, particularly for the initial condensation reaction and the final reduction and hydrolysis steps, to further enhance the overall efficiency and environmental footprint of this important synthetic route.

References

- Process for preparing 2,2,6,6-tetramethyl-4-piperidone. (1985). Google Patents.

- Process for preparing triacetone amine. (1986). Google Patents.

-

Synthesis of 2,2,6,6-tetramethylpiperidin-4-one (Triacetoneamine). (2008). Sciencemadness.org. Retrieved from [Link]

-

Synthesis of triacetonamine. (n.d.). PrepChem.com. Retrieved from [Link]

-

Wittig & Wittig-Horner reactions. (n.d.). Organic Synthesis. Retrieved from [Link]

- Purification of 2,2,6,6-tetramethyl-4-piperidinol ester derivative. (1998). Google Patents.

-

Synthesis of diethyl (2,2,6,6-tetramethyl-4-piperidyl)-aminomethylphosphonate. (n.d.). PrepChem.com. Retrieved from [Link]

-

Synthesis of 2,2,6,6-tetramethyl-4-piperidone (I). (n.d.). PrepChem.com. Retrieved from [Link]

-

2,2,6,6,-tetramethyl-4-piperidone continuous synthesis method. (n.d.). Patsnap. Retrieved from [Link]

-

Ru and Ruδ+ Synergistic Catalysis Efficiently Promotes 2,2,6,6-Tetramethyl-4-Piperidone Hydrogenation for 2,2,6,6-Tetramethyl-4-Piperidinol Preparation. (2024). ResearchGate. Retrieved from [Link]

-

Wittig–Horner reagents: powerful tools in the synthesis of 5-and 6-heterocyclic compounds; shedding light on their application in pharmaceutical chemistry. (2016). SciSpace. Retrieved from [Link]

-

EXPERIMENT 3 HORNER-EMMONS-WITTIG SYNTHESIS OF METHYL-E-4-METHOXYCINNAMATE REACTION. (2013). CDN. Retrieved from [Link]

-

Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Enzymatic Hydrolysis of N-protected 2-Hydroxymethylpiperidine Acetates. (n.d.). Redalyc. Retrieved from [Link]

Sources

- 1. US4536581A - Process for preparing 2,2,6,6-tetramethyl-4-piperidone - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. EP0074607B1 - Process for preparing triacetone amine - Google Patents [patents.google.com]

- 4. Sciencemadness Discussion Board - Synthesis of 2,2,6,6-tetramethylpiperidin-4-one (Triacetoneamine) - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. prepchem.com [prepchem.com]

- 6. 2,2,6,6,-tetramethyl-4-piperidone continuous synthesis method - Eureka | Patsnap [eureka.patsnap.com]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. scispace.com [scispace.com]

- 9. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]

- 10. Wittig-Horner Reaction [organic-chemistry.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. redalyc.org [redalyc.org]

- 14. This compound hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

Spectroscopic Profile of (2,2,6,6-Tetramethylpiperidin-4-yl)acetic acid: A Technical Guide

Introduction

(2,2,6,6-Tetramethylpiperidin-4-yl)acetic acid is a key building block in the synthesis of various chemical entities, including hindered amine light stabilizers (HALS) and active pharmaceutical ingredients. Its unique structure, combining a sterically hindered piperidine ring with a carboxylic acid moiety, imparts specific chemical properties that are of great interest in materials science and drug development. A thorough understanding of its spectroscopic characteristics is paramount for its identification, purity assessment, and the elucidation of its role in further chemical transformations.

Molecular Structure and Spectroscopic Correlation

The foundation of interpreting spectroscopic data lies in understanding the molecule's structure. This compound consists of a piperidine ring substituted at the 2 and 6 positions with gem-dimethyl groups, and an acetic acid group at the 4-position. This structure dictates the electronic and vibrational environments of each atom and bond, giving rise to a unique spectroscopic fingerprint.

Caption: Workflow for Infrared Spectroscopy Analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Predicted Mass Spectrometry Data

-

Molecular Ion (M⁺): The molecular weight of this compound (C₁₁H₂₁NO₂) is 199.29 g/mol . In electrospray ionization (ESI) in positive mode, the protonated molecule [M+H]⁺ would be observed at m/z 200.30.

-

Key Fragmentation Patterns: The fragmentation of the molecular ion is expected to proceed through several characteristic pathways:

-

Loss of the carboxylic acid group: A significant fragment would likely correspond to the loss of the COOH group (45 Da), resulting in a peak at m/z 154.

-

Alpha-cleavage: Cleavage of the bond between the piperidine ring and the acetic acid side chain would also be a prominent fragmentation pathway.

-

Ring fragmentation: The tetramethylpiperidine ring can undergo characteristic fragmentation, leading to smaller charged species.

-

Caption: Predicted Mass Spectrometry Fragmentation Pathway.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Acquisition: Infuse the sample solution into the ion source and acquire the mass spectrum in both positive and negative ion modes to observe the protonated [M+H]⁺ and deprotonated [M-H]⁻ species, respectively.

-

Tandem MS (MS/MS): To confirm the structure, perform tandem mass spectrometry on the molecular ion peak to observe its characteristic fragmentation pattern.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the spectroscopic data for this compound. By understanding the expected NMR, IR, and MS signatures based on its molecular structure, researchers and scientists are better equipped to identify and characterize this important chemical compound. The provided experimental protocols offer a starting point for obtaining high-quality spectroscopic data. It is the author's hope that this guide will serve as a valuable resource for professionals working with this and related molecules.

References

-

NIST Chemistry WebBook. 4-Piperidinol, 2,2,6,6-tetramethyl-. [Link]

A Technical Guide to the Biological Activity of (2,2,6,6-Tetramethylpiperidin-4-yl)acetic Acid Analogs

Abstract

This technical guide provides an in-depth exploration of the biological activities associated with (2,2,6,6-Tetramethylpiperidin-4-yl)acetic acid and its analogs. These compounds are derivatives of the well-studied 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) family of nitroxide radicals. The guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the known and potential therapeutic applications of this chemical class. A significant focus is placed on their antioxidant, anti-inflammatory, neuroprotective, and anticancer properties. While specific data on the this compound analog is limited, this guide synthesizes the broader knowledge of related piperidine nitroxides to provide a foundational understanding and a framework for future research. Detailed experimental protocols for evaluating the biological activities of these compounds are also presented to facilitate further investigation.

Introduction: The Therapeutic Potential of Piperidine Nitroxides

The 2,2,6,6-tetramethylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of a class of stable nitroxide radicals.[1] These compounds, most notably TEMPO and its derivatives, possess a unique stable free radical in the form of a nitroxyl group (N-O•). This feature is central to their diverse biological activities, which primarily stem from their ability to participate in redox reactions within biological systems.[2]

The core mechanism of action for many piperidine nitroxides is their ability to scavenge reactive oxygen species (ROS), effectively functioning as antioxidants.[3][4] This ROS scavenging can occur through various mechanisms, including mimicking the activity of the antioxidant enzyme superoxide dismutase (SOD).[2] Beyond direct ROS scavenging, these compounds can modulate cellular redox states, influencing a variety of signaling pathways implicated in inflammation, neurodegeneration, and cancer.[2]

The substituent at the 4-position of the piperidine ring plays a crucial role in modulating the physicochemical properties and biological activity of these compounds.[3][4][5] Variations at this position can influence factors such as solubility, cell permeability, and interaction with biological targets. This guide focuses specifically on analogs bearing an acetic acid moiety at the 4-position, exploring how this functional group may influence the therapeutic potential of the parent piperidine nitroxide structure.

Key Biological Activities and Mechanisms of Action

Antioxidant Properties

The hallmark of piperidine nitroxides is their potent antioxidant activity. They are known to effectively scavenge a wide range of reactive oxygen species, thereby mitigating oxidative stress, a key pathological factor in numerous diseases.

Mechanism of Action: The antioxidant activity of these compounds is primarily attributed to their nitroxide moiety, which can catalytically detoxify ROS. For instance, they can mimic the function of superoxide dismutase (SOD) by catalyzing the dismutation of superoxide radicals to hydrogen peroxide and oxygen.[2]

A study investigating the structure-activity relationship of various 4-substituted piperidine nitroxides demonstrated that the nature of the substituent at the 4-position significantly influences their antioxidative potency.[3][4] While the nitroxide group is essential for activity, the 4-position substituent can modulate the compound's ability to scavenge ROS.[3][4] For example, in one study, the 4-acetate ester derivative of TEMPO showed comparatively lower activity in inhibiting malondialdehyde formation and H2O2-induced hemolysis than other analogs like the 4-amino or 4-azido derivatives.[3][4] This suggests that the electronic and steric properties of the 4-substituent are critical determinants of antioxidant efficacy.

Diagram: Generalized Antioxidant Mechanism of Piperidine Nitroxides

Caption: Redox cycling of piperidine nitroxides in ROS scavenging.

Anti-Inflammatory Effects

The overproduction of ROS is a key driver of inflammation. By mitigating oxidative stress, this compound analogs are predicted to exhibit significant anti-inflammatory properties. Acetic acid itself has been shown to alleviate inflammatory responses in some models.

Potential Mechanism of Action: The anti-inflammatory effects of these compounds are likely multifactorial. By reducing ROS levels, they can inhibit the activation of pro-inflammatory signaling pathways such as NF-κB. This, in turn, can lead to a decrease in the production of inflammatory mediators like cytokines and chemokines. The acetic acid moiety might also contribute to the anti-inflammatory profile, potentially through mechanisms involving the modulation of inflammatory cell function.

Neuroprotective Potential

Oxidative stress is a major contributor to neuronal damage in a variety of neurodegenerative diseases and acute brain injuries. The ability of piperidine nitroxides to cross the blood-brain barrier and exert antioxidant effects within the central nervous system makes them promising candidates for neuroprotective therapies. For instance, 4-aminopyridine has shown neuroprotective properties in preclinical models.[6][7]

Potential Mechanism of Action: The primary neuroprotective mechanism is believed to be the reduction of oxidative damage to neurons. By scavenging ROS, these compounds can prevent lipid peroxidation, protein oxidation, and DNA damage in neuronal cells, thereby promoting cell survival. The hydrophilic nature of the acetic acid group may influence the pharmacokinetic profile of the compound, affecting its ability to penetrate the central nervous system and exert its effects.

Anticancer Activity

The role of ROS in cancer is complex, with high levels often promoting tumor progression but also rendering cancer cells more susceptible to oxidative damage-induced cell death. The redox-modulating properties of piperidine nitroxides have led to their investigation as potential anticancer agents. Acetic acid has also been shown to induce cell death in gastric cancer cell lines.[8]

Potential Mechanism of Action: The anticancer activity of these compounds could arise from their ability to selectively induce oxidative stress in cancer cells, which often have a compromised antioxidant defense system compared to normal cells. This can trigger apoptotic cell death pathways. Additionally, by modulating redox-sensitive signaling pathways, these compounds may inhibit cancer cell proliferation, migration, and invasion. The cytotoxic effects of acetic acid could also contribute to the overall anticancer activity.[8][9]

Experimental Protocols for Biological Evaluation

To rigorously assess the biological activities of this compound and its analogs, a series of well-established in vitro and in vivo assays are recommended.

In Vitro Antioxidant Activity Assays

3.1.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a standard method for evaluating the free radical scavenging ability of a compound.

-

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

-

Protocol:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., ethanol or DMSO).

-

Prepare a series of dilutions of the test compound.

-

In a 96-well plate, add a fixed volume of DPPH solution to each well containing the test compound dilutions.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Ascorbic acid or Trolox should be used as a positive control.

-

The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

-

3.1.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is another common method for assessing antioxidant capacity.

-

Principle: ABTS is oxidized to its radical cation (ABTS•+) by potassium persulfate. The ABTS•+ has a characteristic blue-green color. Antioxidants that can donate an electron to the ABTS•+ will quench the color, and the reduction in absorbance at 734 nm is measured.

-

Protocol:

-

Prepare the ABTS•+ stock solution by reacting ABTS with potassium persulfate and allowing it to stand in the dark for 12-16 hours.

-

Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare serial dilutions of the test compound.

-

Add a small volume of the test compound dilution to a larger volume of the diluted ABTS•+ solution.

-

After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

-

Use Trolox as a standard.

-

Calculate the percentage of inhibition and determine the Trolox Equivalent Antioxidant Capacity (TEAC).

-

Diagram: Workflow for In Vitro Antioxidant Assays

Sources

- 1. scispace.com [scispace.com]

- 2. Nitroxides: Chemistry, Antioxidant Properties, and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The relationship between structure and antioxidative activity of piperidine nitroxides [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Structure-reactivity relationship of piperidine nitroxide: electrochemical, ESR and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Neuroprotective Properties of 4-Aminopyridine [pubmed.ncbi.nlm.nih.gov]

- 7. Neuroprotective Properties of 4-Aminopyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Acetic acid induces cell death: an in vitro study using normal rat gastric mucosal cell line and rat and human gastric cancer and mesothelioma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Acetate Induces Growth Arrest in Colon Cancer Cells Through Modulation of Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]

(2,2,6,6-Tetramethylpiperidin-4-yl)acetic Acid: A Versatile Scaffold for Modern Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Unlocking Therapeutic Potential with Sterically Hindered Scaffolds

In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures that confer both potent biological activity and favorable pharmacokinetic profiles is a paramount objective. The piperidine ring, a ubiquitous heterocyclic motif, has long been recognized as a "privileged scaffold" in medicinal chemistry, gracing the structures of numerous approved pharmaceuticals.[1] Its conformational flexibility and ability to engage in key interactions with biological targets have cemented its status as a foundational building block. This guide delves into a specific, yet highly promising, iteration of this scaffold: (2,2,6,6-Tetramethylpiperidin-4-yl)acetic acid. The introduction of the sterically demanding gem-dimethyl groups at the 2 and 6 positions of the piperidine ring imparts a unique set of properties that can be strategically exploited to overcome common challenges in drug design, such as metabolic instability and off-target effects. This document serves as a comprehensive technical resource, providing insights into the synthesis, chemical properties, and therapeutic applications of this intriguing scaffold, with the aim of empowering researchers to harness its full potential in the development of next-generation therapeutics.

The Core Scaffold: Physicochemical Properties and Synthetic Landscape

The this compound scaffold is characterized by a piperidine ring bearing four methyl groups at the 2 and 6 positions, with an acetic acid moiety at the 4-position. This unique substitution pattern is central to its utility in drug design.

Key Physicochemical Attributes

The defining feature of the 2,2,6,6-tetramethylpiperidine (TMP) core is its significant steric hindrance around the nitrogen atom.[2] This has several important consequences:

-

Reduced Basicity and Nucleophilicity: The bulky methyl groups electronically and sterically shield the nitrogen lone pair, making it a weaker base and a poor nucleophile compared to less substituted piperidines.[3] This property is advantageous in minimizing off-target interactions with biological macromolecules.

-

Enhanced Metabolic Stability: The gem-dimethyl groups protect the adjacent positions on the piperidine ring from metabolic oxidation by cytochrome P450 enzymes, a common route of degradation for many piperidine-containing drugs.[1] This can lead to an extended plasma half-life and improved bioavailability.

-

Conformational Rigidity: The steric strain imposed by the four methyl groups restricts the conformational flexibility of the piperidine ring, which can be beneficial for locking the molecule into a bioactive conformation and improving binding affinity to a specific target.

-

Lipophilicity Contribution: The four methyl groups increase the lipophilicity of the scaffold, a factor that must be carefully balanced during the drug design process to ensure optimal absorption, distribution, metabolism, and excretion (ADME) properties.

The acetic acid side chain provides a crucial handle for synthetic modification, allowing for the facile introduction of a wide array of functional groups through well-established amide bond formation chemistries.

Synthetic Strategies

The synthesis of this compound and its precursors typically starts from readily available materials. A common approach involves the use of 4-amino-2,2,6,6-tetramethylpiperidine as a key intermediate.

Conceptual Synthetic Workflow:

Figure 1. A conceptual synthetic pathway to this compound.

Experimental Protocol: Synthesis of this compound hydrochloride

A plausible synthetic route, based on established chemical transformations, is outlined below. Note: This is a representative protocol and may require optimization.

-

Step 1: Conversion of 4-amino-2,2,6,6-tetramethylpiperidine to 4-hydroxy-2,2,6,6-tetramethylpiperidine.

-

Dissolve 4-amino-2,2,6,6-tetramethylpiperidine in an aqueous acidic solution (e.g., dilute sulfuric acid).

-

Cool the solution to 0-5 °C in an ice bath.

-

Add a solution of sodium nitrite dropwise while maintaining the temperature below 10 °C.

-

Stir the reaction mixture for a specified time to allow for the formation of the diazonium salt, which then decomposes to the corresponding alcohol.

-

Neutralize the reaction mixture and extract the product with a suitable organic solvent. Purify by distillation or crystallization.

-

-

Step 2: Conversion of 4-hydroxy-2,2,6,6-tetramethylpiperidine to 4-bromo- or 4-tosyloxy-2,2,6,6-tetramethylpiperidine.

-

React the alcohol with a suitable brominating agent (e.g., PBr₃) or tosyl chloride in the presence of a base (e.g., pyridine) to introduce a good leaving group at the 4-position.

-

-

Step 3: Introduction of the cyano group.

-

React the resulting bromide or tosylate with a cyanide salt (e.g., sodium cyanide) in a polar aprotic solvent (e.g., DMSO) to yield 4-cyanomethyl-2,2,6,6-tetramethylpiperidine.

-

-

Step 4: Hydrolysis of the nitrile.

-

Subject the nitrile to acidic or basic hydrolysis to convert the cyano group into a carboxylic acid, yielding this compound.

-

-

Step 5: Formation of the hydrochloride salt.

-

Dissolve the free base in a suitable solvent (e.g., diethyl ether or isopropanol) and treat with a solution of hydrogen chloride in the same or a miscible solvent to precipitate the hydrochloride salt.

-

Applications in Drug Design: A Scaffold for Diverse Therapeutic Areas

The unique structural and physicochemical properties of the this compound scaffold make it an attractive starting point for the design of novel therapeutic agents across various disease areas. The acetic acid moiety serves as a versatile linker to incorporate pharmacophoric elements that can interact with specific biological targets.

Central Nervous System (CNS) Disorders

The piperidine nucleus is a well-established pharmacophore for CNS-active drugs. The steric bulk of the tetramethylpiperidine group can be leveraged to fine-tune receptor selectivity and improve brain penetration by masking polar functionalities.

-

Potential as Acetylcholinesterase (AChE) Inhibitors: Donepezil, a widely prescribed drug for Alzheimer's disease, features a piperidine ring.[4] Derivatives of this compound could be designed to interact with the active site of AChE, with the tetramethylpiperidine core potentially offering improved metabolic stability compared to less substituted analogs.

Oncology

The tetramethylpiperidine-N-oxyl (TEMPO) moiety, a stable free radical derived from 2,2,6,6-tetramethylpiperidine, has shown promise in cancer therapy.[5] The parent scaffold can be used to develop compounds that target cancer-specific pathways.

-

Aurora Kinase Inhibitors: A series of 2,4-bisanilinopyrimidines bearing a 2,2,6,6-tetramethylpiperidine-N-oxyl moiety have been identified as selective inhibitors of Aurora A kinase, a key regulator of mitosis and a target in oncology.[5] The this compound scaffold could be used to develop novel Aurora kinase inhibitors by attaching appropriate pharmacophores to the acetic acid side chain.

Anti-inflammatory and Analgesic Agents

Arylalkanoic acids are a major class of non-steroidal anti-inflammatory drugs (NSAIDs).[6] The this compound scaffold can be considered a bioisosteric replacement for the aryl group in traditional NSAIDs, with the potential for an improved side-effect profile.

-

Modulation of Prostaglandin Synthesis: By attaching appropriate aromatic or heteroaromatic moieties to the acetic acid side chain, it may be possible to design compounds that inhibit cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory prostaglandins.

Structure-Activity Relationship (SAR) and Lead Optimization

Systematic modification of the this compound scaffold is crucial for optimizing potency, selectivity, and pharmacokinetic properties.

Modification of the Acetic Acid Side Chain

The carboxylic acid group is a primary site for derivatization.

-

Amide Bond Formation: Coupling of the carboxylic acid with a diverse library of amines is a straightforward strategy to explore the chemical space around a biological target. The nature of the substituent on the amine will significantly influence the biological activity.

General Amide Coupling Protocol:

-

Activation of the Carboxylic Acid: Dissolve this compound in a suitable aprotic solvent (e.g., DMF or DCM). Add a coupling agent (e.g., HATU, HBTU, or EDC/HOBt) and a non-nucleophilic base (e.g., DIPEA or triethylamine). Stir at room temperature for a short period to form the activated ester.

-

Addition of the Amine: Add the desired primary or secondary amine to the reaction mixture.

-

Reaction Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, perform an aqueous work-up to remove the coupling reagents and byproducts.

-

Purification: Purify the desired amide product by column chromatography or crystallization.

Amide Coupling Workflow:

Figure 2. General workflow for the synthesis of amide derivatives.

-

Bioisosteric Replacement of the Carboxylic Acid: The carboxylic acid group can be replaced with other acidic functional groups, such as tetrazoles or hydroxamic acids, to modulate acidity, membrane permeability, and metabolic stability.[7]

Modification of the Piperidine Ring

While the 2,2,6,6-tetramethyl substitution is a defining feature, further modifications can be explored.

-

N-Alkylation/N-Arylation: The secondary amine of the piperidine ring can be functionalized to introduce additional diversity and modulate the overall properties of the molecule.

Biophysical and Pharmacological Characterization

A thorough evaluation of the biophysical and pharmacological properties of novel derivatives is essential for their progression as drug candidates.

In Vitro Assays

-

Target-Based Assays: For target-specific drug design, enzymatic or receptor binding assays are crucial to determine the potency (e.g., IC₅₀ or Kᵢ) and selectivity of the compounds.

-

Cell-Based Assays: Cellular assays are used to assess the functional activity of the compounds in a more physiologically relevant context.

-

ADME Profiling:

-

Metabolic Stability: Incubation of the compounds with liver microsomes or hepatocytes is a standard method to assess their susceptibility to metabolic degradation.

-

Permeability: Assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell permeability assays are used to predict intestinal absorption.

-

Plasma Protein Binding: Equilibrium dialysis or ultracentrifugation methods are employed to determine the extent of binding to plasma proteins, which influences the free drug concentration.

-

In Vivo Studies

Promising candidates from in vitro studies are advanced to in vivo models to evaluate their efficacy, pharmacokinetics, and safety in a whole-animal system.

Future Perspectives and Conclusion

The this compound scaffold represents a largely untapped resource in drug discovery. Its inherent steric hindrance and the synthetic tractability of the acetic acid side chain offer a compelling platform for the design of novel therapeutics with potentially improved pharmacokinetic profiles. While the current body of literature specifically focused on this scaffold in medicinal chemistry is limited, the foundational principles of drug design and the known properties of the 2,2,6,6-tetramethylpiperidine moiety provide a strong rationale for its exploration. Future research efforts directed at the synthesis and biological evaluation of diverse libraries of compounds derived from this scaffold are warranted and hold the promise of yielding novel drug candidates for a range of therapeutic indications. This guide serves as a foundational document to inspire and inform such endeavors, paving the way for the next generation of innovative medicines.

References

-

2,2,6,6-Tetramethylpiperidine-4-carboxylic acid, Hydrochloride Salt. (n.d.). Retrieved from [Link]

- Ballatore, C., et al. (2013). Carboxylic acid (bio)isosteres in drug design. Journal of Medicinal Chemistry, 56(15), 5933-5958.

- Kunz, B., et al. (1990). Structure-activity relationships of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine antagonists for mu- and kappa-opioid receptors. Journal of Medicinal Chemistry, 33(7), 1899-1905.

- Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213.

-

PubChem. (n.d.). 2,2,6,6-Tetramethylpiperidine. Retrieved from [Link]

-

Wikipedia. (2023). 2,2,6,6-Tetramethylpiperidine. Retrieved from [Link]

- Chen, S., et al. (2019). Synthesis and identification of 2,4-bisanilinopyrimidines bearing 2,2,6,6-tetramethylpiperidine-N-oxyl as potential Aurora A inhibitors. Bioorganic & Medicinal Chemistry, 27(2), 265-274.

- Jacobson, K. A., et al. (2016). Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres. Journal of Medicinal Chemistry, 59(21), 9748-9764.

-

ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with anticancer activity. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure activity relationship of piperidine derivatives. Retrieved from [Link]

- Royal Society of Chemistry. (2010). Supplementary Material (ESI)

-

Organic Syntheses. (n.d.). organolithiums and lithium 2,2,6,6-tetramethylpiperidide in reductive alkylation of epoxides. Retrieved from [Link]

- Lee, K. H., et al. (2016). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. Molecules, 21(11), 1493.

-

BioAscent. (n.d.). Case Studies. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 4-amino-2,2,6,6-tetramethyl piperidine. Retrieved from [Link]

- Li, Y., et al. (2025). 2,2,6,6-tetramethylpiperidin-1-oxyl: a new potential targeted ligand based on lipid peroxidation for targeted drug delivery. Journal of Drug Targeting, 33(7), 1203-1214.

- G G, G., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984.

-

Drug Hunter. (n.d.). Case Studies. Retrieved from [Link]

-

Slideshare. (n.d.). Medicinal Chemistry of NSAIDS. Retrieved from [Link]

- Rees, D. C., et al. (2018). Organic synthesis provides opportunities to transform drug discovery.

-

Pharmacy 180. (n.d.). Arylalkanoic acids - SAR, Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. Retrieved from [Link]

- Greim, H., & Albertini, S. (2012). Successful Drug Development Despite Adverse Preclinical Findings Part 2: Examples. Toxicological Sciences, 128(2), 289-307.

- Yejella, R. P., & Atla, S. R. (2011). A study of anti-inflammatory and analgesic activity of new 2,4,6-trisubstituted pyrimidines. Chemical & Pharmaceutical Bulletin, 59(9), 1079-1082.

- Kumar, A., et al. (2013). Active site directed docking studies: synthesis and pharmacological evaluation of cis-2,6-dimethyl piperidine sulfonamides as inhibitors of acetylcholinesterase. Bioorganic & Medicinal Chemistry Letters, 23(15), 4364-4368.

- Kulkarni, S. K., et al. (2008). Synthesis and anti-inflammatory activity of some [4,6-(4-substituted aryl)-2-thioxo-1,2,3,4-tetrahydro-pyrimidin-5-yl]-acetic acid derivatives. Indian Journal of Pharmaceutical Sciences, 70(3), 350-353.

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. lifechempharma.com [lifechempharma.com]

- 3. 2,2,6,6-Tetramethylpiperidine - Wikipedia [en.wikipedia.org]

- 4. Active site directed docking studies: synthesis and pharmacological evaluation of cis-2,6-dimethyl piperidine sulfonamides as inhibitors of acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and identification of 2,4-bisanilinopyrimidines bearing 2,2,6,6-tetramethylpiperidine-N-oxyl as potential Aurora A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pharmacy180.com [pharmacy180.com]

- 7. researchgate.net [researchgate.net]

In Vitro Screening of (2,2,6,6-Tetramethylpiperidin-4-yl)acetic Acid Derivatives: An In-depth Technical Guide

Foreword: The Rationale for Screening (2,2,6,6-Tetramethylpiperidin-4-yl)acetic Acid (4-TMPA) Derivatives

The this compound (4-TMPA) scaffold represents a unique chemical starting point for drug discovery. The sterically hindered piperidine ring offers metabolic stability, while the acetic acid moiety provides a handle for a variety of chemical modifications, allowing for the creation of a diverse library of derivatives. This structural framework holds potential for interaction with a range of biological targets. Previous research on related piperidine-containing compounds has hinted at activities spanning from neuroprotection to anti-inflammatory and anticancer effects[1]. This guide provides a comprehensive, technically-grounded framework for the in vitro screening of a novel library of 4-TMPA derivatives, designed to elucidate their therapeutic potential across these key areas. Our approach is structured as a multi-tiered screening cascade, a strategy that enables rapid, informed decision-making and resource optimization throughout the early stages of drug discovery[2].

Part 1: The Screening Cascade: A Strategic Approach to Hit Identification

A tiered screening cascade is essential for efficiently interrogating a compound library. This strategy prioritizes high-throughput, cost-effective assays in the initial phase to broadly assess activity and triage inactive compounds. Subsequent tiers employ more complex, lower-throughput assays to confirm activity, elucidate mechanisms of action, and evaluate specificity for the most promising hits.

Caption: A multi-tiered in vitro screening cascade for 4-TMPA derivatives.

Part 2: Tier 1 - Primary Screening: Assessing General Cytotoxicity and Viability

The initial step in our screening cascade is to evaluate the general cytotoxic profile of the 4-TMPA derivative library across a panel of relevant cell lines. This serves a dual purpose: to identify compounds with potential anticancer activity and to flag non-specific cytotoxicity early in the process. For this, the XTT assay is a robust and efficient choice.

The XTT Assay: A Superior Choice for High-Throughput Screening

The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability[3][4]. Metabolically active cells reduce the XTT tetrazolium salt to a water-soluble orange formazan product[3][4]. The intensity of the color is directly proportional to the number of viable cells[3].

Why XTT over MTT? While both XTT and MTT assays are based on the reduction of a tetrazolium salt, the XTT assay offers a significant advantage in its workflow. The formazan product of XTT is water-soluble, eliminating the need for a solubilization step that is required in the MTT assay[3][5]. This simplification reduces handling steps, minimizes potential for error, and makes the XTT assay more amenable to high-throughput screening[5].

Experimental Protocol: XTT Cell Viability Assay

-

Cell Seeding:

-

Plate cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium.

-

Include wells with medium only as a background control.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of each 4-TMPA derivative in a suitable solvent (e.g., DMSO).

-

Create a dilution series of each compound.

-

Add the desired concentrations of the test compounds to the appropriate wells. Include a vehicle control (solvent only).

-

Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

XTT Reagent Preparation and Addition:

-

Thaw the XTT reagent and electron-coupling reagent.

-

Prepare the activated XTT solution by mixing the two reagents according to the manufacturer's instructions.

-

Add 50 µL of the activated XTT solution to each well[3].

-

-

Incubation and Absorbance Measurement:

-

Data Analysis:

-

Subtract the absorbance of the media-only blank from all other readings.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Part 3: Tier 2 - Secondary Screening: Exploring Therapeutic Potential

Compounds that demonstrate interesting activity in the primary screen, or those with low cytotoxicity, will advance to secondary, more target-oriented assays. Here, we will explore three potential therapeutic avenues: neuroprotection, anti-inflammatory, and anticancer activity.

Neuroprotective Screening

Given that some piperidine derivatives have shown acetylcholinesterase inhibitory activity, exploring the neuroprotective potential of the 4-TMPA library is a logical step[1]. A common in vitro model for neuroprotection involves inducing oxidative stress in a neuronal cell line, such as the human neuroblastoma SH-SY5Y line, and assessing the ability of the test compounds to mitigate the resulting cell death[6][7].

-

Cell Culture and Plating:

-

Culture SH-SY5Y cells in appropriate media.

-

Seed the cells into 96-well plates at an optimal density and allow them to adhere for 24 hours.

-

-

Compound Pre-treatment:

-

Treat the cells with various concentrations of the 4-TMPA derivatives for a specified period (e.g., 2 hours).

-

-

Induction of Oxidative Stress:

-

Expose the cells to a pre-determined toxic concentration of hydrogen peroxide (H₂O₂) for 24 hours[8].

-

-

Assessment of Cell Viability:

-

Following the incubation period, assess cell viability using the XTT assay as described in Part 2.

-

-

Data Analysis:

-

Compare the viability of cells treated with 4-TMPA derivatives and H₂O₂ to those treated with H₂O₂ alone. A significant increase in viability indicates a neuroprotective effect.

-

Anti-inflammatory Screening

Chronic inflammation is implicated in a wide range of diseases. A key target for anti-inflammatory drugs is the cyclooxygenase (COX) enzyme, particularly the inducible COX-2 isoform. An in vitro assay to screen for COX-2 inhibitory activity can provide valuable insights into the anti-inflammatory potential of the 4-TMPA derivatives[9][10].

This assay typically utilizes a purified enzyme and measures the production of prostaglandin E2 (PGE2).

-

Reagent Preparation:

-

Prepare assay buffer, purified COX-2 enzyme, arachidonic acid (substrate), and the 4-TMPA derivative solutions.

-

-

Enzyme Inhibition Reaction:

-

In a 96-well plate, add the assay buffer, the COX-2 enzyme, and the test compounds at various concentrations.

-

Pre-incubate the mixture for a short period to allow for compound-enzyme interaction.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate at 37°C for a specified time.

-

-

Quantification of PGE2:

-

Stop the reaction.

-

Measure the concentration of PGE2 produced using a commercially available ELISA kit.

-

-

Data Analysis:

-

Calculate the percentage of COX-2 inhibition for each compound concentration relative to a control without an inhibitor.

-

Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Anticancer Screening

For compounds that exhibited significant cytotoxicity in the primary screen, further investigation into their anticancer potential is warranted. This involves screening against a panel of cancer cell lines to assess specificity and potency[11][12][13].

-

Cell Line Panel:

-

Select a diverse panel of human cancer cell lines representing different tumor types (e.g., breast, lung, colon, leukemia).

-

-

Dose-Response and IC₅₀ Determination:

-

For each cell line, perform a dose-response experiment using the XTT assay as described in Part 2.

-

Expose the cells to a range of concentrations of the active 4-TMPA derivatives for 72 hours.

-

Calculate the IC₅₀ value for each compound in each cell line.

-

-

Data Presentation:

-

Summarize the IC₅₀ values in a table for easy comparison of the compounds' potency and selectivity across the different cancer cell lines.

-

| Compound ID | Cell Line 1 (IC₅₀, µM) | Cell Line 2 (IC₅₀, µM) | Cell Line 3 (IC₅₀, µM) |

| 4-TMPA-001 | 15.2 | > 100 | 22.5 |

| 4-TMPA-002 | 5.8 | 8.1 | 6.5 |

| 4-TMPA-003 | > 100 | > 100 | > 100 |

| Positive Control | 2.1 | 3.5 | 1.8 |

Part 4: Tier 3 - Mechanistic & Confirmatory Assays

The most promising hits from the secondary screens will be subjected to more in-depth mechanistic studies to confirm their mode of action and to further validate them as lead candidates.

Receptor Binding Assays

If a neuroprotective compound is hypothesized to act through a specific receptor, a radioligand binding assay can be used to determine its affinity for that target[14][15][16]. These assays measure the displacement of a radioactively labeled ligand with a known affinity for the receptor by the test compound[14][17].

Caption: Competitive receptor binding assay principle.

-

Membrane Preparation:

-

Prepare cell membranes expressing the receptor of interest.

-

-

Binding Reaction:

-

In a reaction tube, combine the cell membranes, a fixed concentration of the radioligand, and increasing concentrations of the 4-TMPA derivative.

-

Incubate to allow the binding to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the reaction mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

Wash the filters to remove any non-specifically bound radioligand.

-

-

Quantification:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of radioligand binding against the concentration of the 4-TMPA derivative to determine the IC₅₀ value.

-

Calculate the binding affinity (Ki) of the compound for the receptor.

-

Enzyme Inhibition Kinetics

For compounds that show activity in enzyme-based assays, such as the COX-2 inhibition screen, it is crucial to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive)[18][19]. This is achieved by performing enzyme kinetic studies.

-

Enzyme Assay Setup:

-

Set up the enzyme reaction as described in the secondary screen.

-

-

Varying Substrate and Inhibitor Concentrations:

-

Perform the assay with a range of substrate concentrations in the absence and presence of different fixed concentrations of the 4-TMPA derivative.

-

-

Data Analysis:

-

Measure the initial reaction velocities at each substrate and inhibitor concentration.

-

Plot the data using a Lineweaver-Burk or Michaelis-Menten plot to determine the kinetic parameters (Km and Vmax) in the presence and absence of the inhibitor.

-

The changes in these parameters will reveal the mechanism of inhibition.

-

Conclusion: From Hits to Leads

This comprehensive in vitro screening guide provides a robust and logical framework for the initial evaluation of a library of novel this compound derivatives. By employing a tiered approach, from high-throughput primary screens to detailed mechanistic studies, researchers can efficiently identify and validate promising hit compounds. The data generated from these assays will be critical for establishing structure-activity relationships and guiding the subsequent stages of lead optimization and preclinical development.

References

- BenchChem. (2025). A Comparative Guide: MTT vs. XTT Assays for Cell Viability. BenchChem.

-

Rathor, S., & Kumar, S. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology, 39(1), 38–71. [Link]

-

Wikipedia. (2023). MTT assay. Wikipedia. [Link]

-

Priya, V. S., & Saminathan, K. (2019). A Review on in-vitro Methods for Screening of Anticancer Drugs. Research Journal of Pharmacy and Technology, 12(11), 5629-5634. [Link]

-

InnoSer. (n.d.). In vitro neurology assays. InnoSer. [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

-

Singh, S., et al. (2022). A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. International Journal of Pharmaceutical Sciences Review and Research, 72(1), 1-10. [Link]

-

Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link]

-

Cooper, M. S., et al. (2008). In vitro receptor binding assays: general methods and considerations. Current protocols in pharmacology, Chapter 1, Unit 1.5. [Link]

-

Frontiers. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers. [Link]

-

Maher, P., et al. (2009). A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke. Pharmaceuticals, 2(1), 1-14. [Link]

-

Edmondson, S. D., et al. (2016). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 21(5), 567. [Link]

-

Wright, G. S., et al. (2014). An in vitro screening cascade to identify neuroprotective antioxidants in ALS. Journal of visualized experiments : JoVE, (85), e51301. [Link]

-

Yale Center for Molecular Discovery. (n.d.). Practical Guidance for Small Molecule Screening. Yale University. [Link]

-

MDPI. (2022). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI. [Link]

-

Lazo, J. S., & Johnston, P. A. (2014). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Current protocols in chemical biology, 6(4), 10.1002/9780470559277.ch140082. [Link]

-

ResearchGate. (2025). In vitro receptor binding assays: General methods and considerations. ResearchGate. [Link]

-

BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs. [Link]

-

ResearchGate. (n.d.). Strategies for the screening of small molecule libraries. ResearchGate. [Link]

-

Gifford Bioscience. (n.d.). About Ligand Binding Assays. Gifford Bioscience. [Link]

-

MDPI. (2018). In Vitro Neuroprotective Activities of Compounds from Angelica shikokiana Makino. MDPI. [Link]

-

Chem Help ASAP. (2023). functional in vitro assays for drug discovery. YouTube. [Link]

-

Bian, M., et al. (2021). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. Journal of medicinal chemistry, 64(24), 17765–17808. [Link]

-

Kumar, A., et al. (2013). In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera. Journal of Chemical and Pharmaceutical Research, 5(3), 201-205. [Link]

-

National Center for Biotechnology Information. (2016). SIGMA RECEPTOR BINDING ASSAYS. NCBI. [Link]

-

Sygnature Discovery. (n.d.). How to Develop a Successful in vitro Screening Strategy. Sygnature Discovery. [Link]

-

Bilsland, E., et al. (2013). Efficient discovery of anti-inflammatory small molecule combinations using evolutionary computing. Nature communications, 4, 1749. [Link]

-